6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a synthetic organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the bromo and methyl groups: Bromination and methylation reactions can be carried out using bromine and methylating agents, respectively.
Formation of the triazolothiadiazole core: This involves cyclization reactions using appropriate reagents and conditions, such as the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Attachment of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-(4-METHYLBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Uniqueness
The uniqueness of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets.
Properties
Molecular Formula |
C14H10BrFN6S |
---|---|
Molecular Weight |
393.24 g/mol |
IUPAC Name |
6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10BrFN6S/c1-7-11(15)12(19-17-7)13-21-22-10(18-20-14(22)23-13)6-8-2-4-9(16)5-3-8/h2-5H,6H2,1H3,(H,17,19) |
InChI Key |
VDKVMWFIHQHNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
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